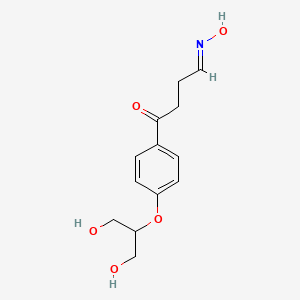
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol typically involves multiple steps, including the formation of the hydroxyiminobutyryl group and its subsequent attachment to the phenoxy and propanediol moieties. Common reagents and conditions used in these reactions may include:
Reagents: Hydroxylamine, acyl chlorides, phenols, and diols.
Conditions: Acidic or basic conditions, elevated temperatures, and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imine groups to amines.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Examples include 4-Hydroxyiminobutyrylphenol , Phenoxypropanediol , and Hydroxyiminobutyrylpropanediol .
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol: can be compared with other compounds containing hydroxyiminobutyryl, phenoxy, or propanediol groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
64070-74-2 |
|---|---|
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(4E)-1-[4-(1,3-dihydroxypropan-2-yloxy)phenyl]-4-hydroxyiminobutan-1-one |
InChI |
InChI=1S/C13H17NO5/c15-8-12(9-16)19-11-5-3-10(4-6-11)13(17)2-1-7-14-18/h3-7,12,15-16,18H,1-2,8-9H2/b14-7+ |
Clave InChI |
RMTRPAVJJANALK-VGOFMYFVSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)CC/C=N/O)OC(CO)CO |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCC=NO)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
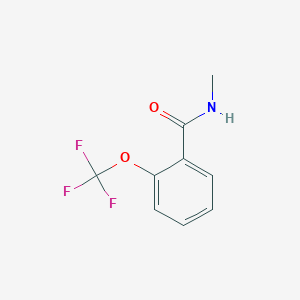
![2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147052.png)
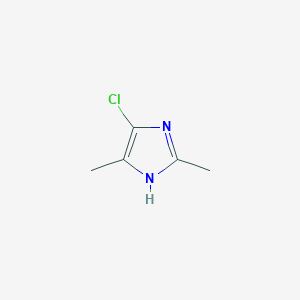
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
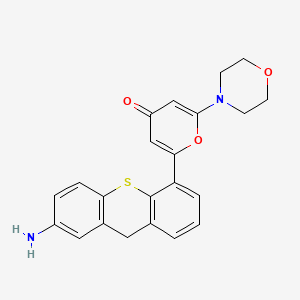
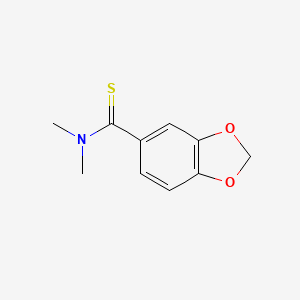
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)

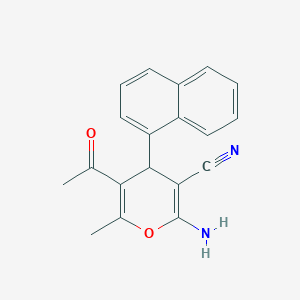
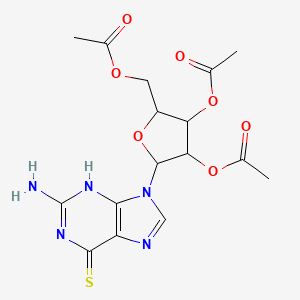
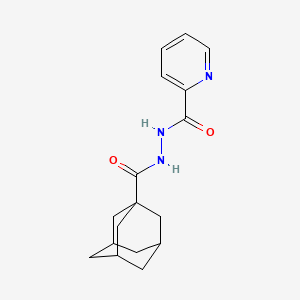
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
